
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with chlorine atoms and an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions. This is followed by the introduction of the isobutoxy group through an etherification reaction. Finally, the hydrazide group is introduced by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms and isobutoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide
Uniqueness
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and overall biological activity. This makes it distinct from other similar compounds that may have different substituents.
Propiedades
Número CAS |
24022-27-3 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O2 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
Clave InChI |
UJMSJDLWECVNPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


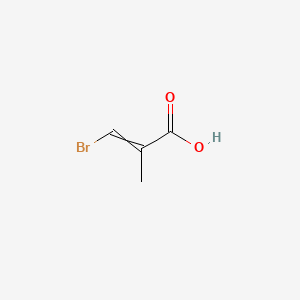
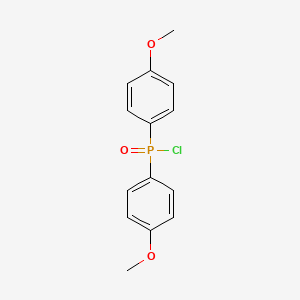
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


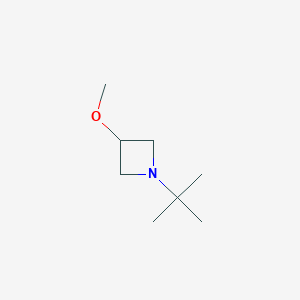
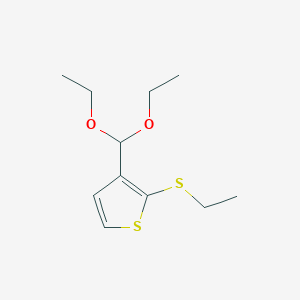
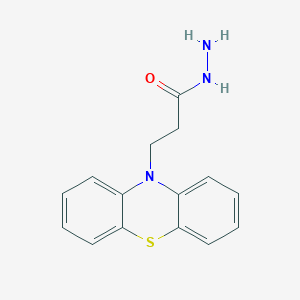
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
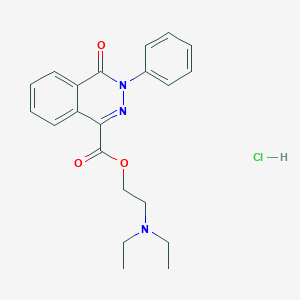

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)

![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
